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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682 Get Quote

Technical Support Center: TS 155-2 Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers mitigate autofluorescence when imaging with the hypothetical

fluorescent probe TS 155-2. The following protocols and recommendations are based on

established methods for reducing autofluorescence in various biological samples.

Frequently Asked Questions (FAQs)
Q1: What are the common sources of autofluorescence when using TS 155-2?

Autofluorescence is the natural emission of light by biological structures and can interfere with

the signal from your specific fluorescent probe, TS 155-2. Common sources include:

Endogenous Fluorophores: Molecules like collagen, elastin, lipofuscin, and NADH are

naturally present in tissues and exhibit broad-spectrum fluorescence.

Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce

autofluorescence, particularly glutaraldehyde.

Extracellular Matrix Components: Proteins like collagen and elastin are major contributors to

autofluorescence in tissue sections.

Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.
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Q2: How can I determine if the signal I'm observing is from TS 155-2 or autofluorescence?

To differentiate the TS 155-2 signal from autofluorescence, you can use the following controls:

Unstained Control: Image a sample that has not been treated with TS 155-2 but has

undergone all other processing steps (e.g., fixation, permeabilization). Any signal observed

in this control is likely autofluorescence.

Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging,

you can acquire the emission spectrum of your stained sample and the unstained control.

Linear unmixing algorithms can then be used to separate the TS 155-2 signal from the

autofluorescence based on their distinct spectral profiles.

Troubleshooting Guides
This section provides detailed protocols for common methods to reduce autofluorescence. The

effectiveness of each method may vary depending on the sample type and the source of

autofluorescence.

Issue: High Background Autofluorescence in Fixed-
Tissue Sections
Aldehyde fixation can introduce significant autofluorescence. The following chemical treatments

can help to quench this background signal.

Sodium borohydride is a chemical quenching agent that reduces autofluorescence caused by

aldehyde fixatives.

Experimental Protocol:

Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate the

tissue slices.

Incubation: Incubate the sections in a freshly prepared solution of 1 mg/mL sodium

borohydride in an appropriate buffer (e.g., PBS) for 20 minutes at room temperature.

Washing: Wash the sections three times for 5 minutes each in PBS.
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Staining: Proceed with your standard staining protocol for TS 155-2.

Sudan Black B is a non-fluorescent dye that can mask autofluorescent components like

lipofuscin.

Experimental Protocol:

Rehydration: Deparaffinize and rehydrate tissue sections as needed.

Staining: Incubate the sections in a 0.1% (w/v) solution of Sudan Black B in 70% ethanol for

10-20 minutes at room temperature.

Destaining: Briefly wash the sections in 70% ethanol to remove excess dye.

Washing: Wash the sections thoroughly in PBS.

Staining: Continue with the TS 155-2 staining protocol.

Issue: Autofluorescence from Endogenous
Fluorophores
For tissues rich in endogenous fluorophores, photobleaching or the use of specialized

mounting media can be effective.

Exposing the sample to intense light can selectively destroy the fluorescent properties of

endogenous fluorophores before imaging the target probe.

Experimental Protocol:

Sample Preparation: Prepare your TS 155-2 stained sample on a microscope slide.

Pre-imaging Exposure: Before acquiring your final images, expose the sample to a broad-

spectrum light source (e.g., from a mercury or xenon lamp) using a wide-open filter cube for

an extended period (e.g., 1-2 hours). The optimal duration will need to be determined

empirically.

Image Acquisition: Proceed to image the TS 155-2 signal using its specific excitation and

emission filters.
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Several commercial mounting media are available that contain antifade and autofluorescence-

reducing agents. These can be a simple and effective solution.

Experimental Protocol:

Final Wash: After the final wash step of your TS 155-2 staining protocol, carefully remove as

much buffer as possible without allowing the sample to dry out.

Mounting: Apply a drop of an autofluorescence-reducing mounting medium to the sample

and place a coverslip over it, avoiding air bubbles.

Curing: Allow the mounting medium to cure according to the manufacturer's instructions

before imaging.

Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence

reduction techniques. The values are representative and may vary based on the specific tissue

and experimental conditions.
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Mitigation
Technique

Target
Autofluorescence
Source

Typical Reduction
in
Autofluorescence
(%)

Key
Considerations

Sodium Borohydride
Glutaraldehyde-

induced
50-80%

May affect antigenicity

in some cases.

Sudan Black B Lipofuscin, collagen 60-90%
Can introduce a slight

background color.

Photobleaching
General endogenous

fluorophores
40-70%

Time-consuming; may

affect the target

fluorophore if not done

carefully.

Spectral Unmixing
Overlapping emission

spectra
Up to 95%

Requires specialized

imaging hardware and

software.

Autofluorescence-

Reducing Mountants
General background 30-60%

Simple to use;

effectiveness varies

between products.

Visual Guides
The following diagrams illustrate key workflows and decision-making processes for mitigating

autofluorescence when imaging with TS 155-2.
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Caption: Experimental workflow for assessing and mitigating autofluorescence.
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Caption: Decision tree for selecting an autofluorescence mitigation technique.

To cite this document: BenchChem. [mitigating autofluorescence of TS 155-2 in imaging].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139682#mitigating-autofluorescence-of-ts-155-2-in-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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